

(Rac)-MRI-1867 dual CB1R/iNOS inhibition

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Compound of Interest

Compound Name: (Rac)-Zevaquenabant

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An In-depth Technical Guide on (Rac)-MRI-1867: A Dual CB1R/iNOS Inhibitor

Introduction

(Rac)-MRI-1867, also known as Zevaquenabant, is a novel, orally bioavailable, peripherally restricted hybrid molecule engineered to simultaneously act as an inverse agonist of the cannabinoid-1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Pathological overactivation of both the endocannabinoid/CB1R system and iNOS is implicated in the progression of metabolic, inflammatory, and fibroproliferative disorders.[1][3][4] By targeting these two distinct but often convergent pathological pathways, MRI-1867 represents a polypharmacological approach aimed at achieving greater therapeutic efficacy compared to single-target agents, particularly in complex diseases like liver, lung, and skin fibrosis.[1][5][6][7] This guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and preclinical evaluation of (Rac)-MRI-1867 for researchers and drug development professionals.

Core Mechanism of Dual Inhibition

MRI-1867 is designed as a non-brain-penetrant compound that acts as a potent CB1R inverse agonist.[5] Upon metabolism, particularly in the liver, it releases an acetamidine leaving group, which is responsible for the direct inhibition of iNOS activity.[5][8] This dual-action mechanism allows MRI-1867 to tackle fibrotic processes through two distinct routes:

- **CB1R Inverse Agonism:** The overactive endocannabinoid system is a key driver of fibrosis in organs like the liver, lung, heart, and kidney.[1] By blocking CB1R, MRI-1867 mitigates pro-fibrotic signaling pathways, such as the TGF- β pathway.[9]

- iNOS Inhibition: iNOS over-activation contributes to inflammation, oxidative stress, and fibrosis.[1] The acetamidine metabolite of MRI-1867 inhibits iNOS, thereby blunting pro-fibrotic signaling mediated by pathways like platelet-derived growth factor (PDGF) and connective tissue growth factor (CTGF).[5][9]

This concomitant inhibition has demonstrated superior anti-fibrotic effects in preclinical models compared to the blockade of either target alone.[5][6]

Pharmacological and Physicochemical Properties

MRI-1867 has been characterized for its binding affinity, potency, and pharmacokinetic profile. The (S)-enantiomer is the more active form for CB1R engagement.[2]

Quantitative Data Summary

Parameter	Value	Target/System	Reference
CB1R Binding Affinity (K _i)	5.7 nM	Cannabinoid-1 Receptor (CB1R)	[10]
iNOS Inhibition	Concentration-dependent (1–10 µM)	Inducible Nitric Oxide Synthase (iNOS)	[5]
Oral Bioavailability	81%	Sprague-Dawley Rats	[5]
Plasma Half-life (t _{1/2})	~4 hours	Mice and Rats	[5]
Microsomal Stability	46%–62% remaining after 1 hr	Mouse, Rat, Human Liver Microsomes	[5]
Genotoxicity (Ames Test)	Negative (up to 125 µg/ml)	In vitro	[5]

Preclinical Efficacy

The therapeutic potential of MRI-1867 has been evaluated in multiple animal models of fibrosis and metabolic disease.

Liver Fibrosis

In mouse models of liver fibrosis induced by carbon tetrachloride (CCl₄) or bile duct ligation (BDL), MRI-1867 demonstrated greater anti-fibrotic efficacy than the single-target CB1R antagonist rimonabant.[5] It effectively reduced collagen deposition, as measured by hydroxyproline content and Sirius Red staining.[5] The superior effect of MRI-1867 is attributed to its ability to inhibit iNOS-mediated pro-fibrotic pathways that are not affected by CB1R blockade alone, including the PDGF/PDGFR β pathway.[5]

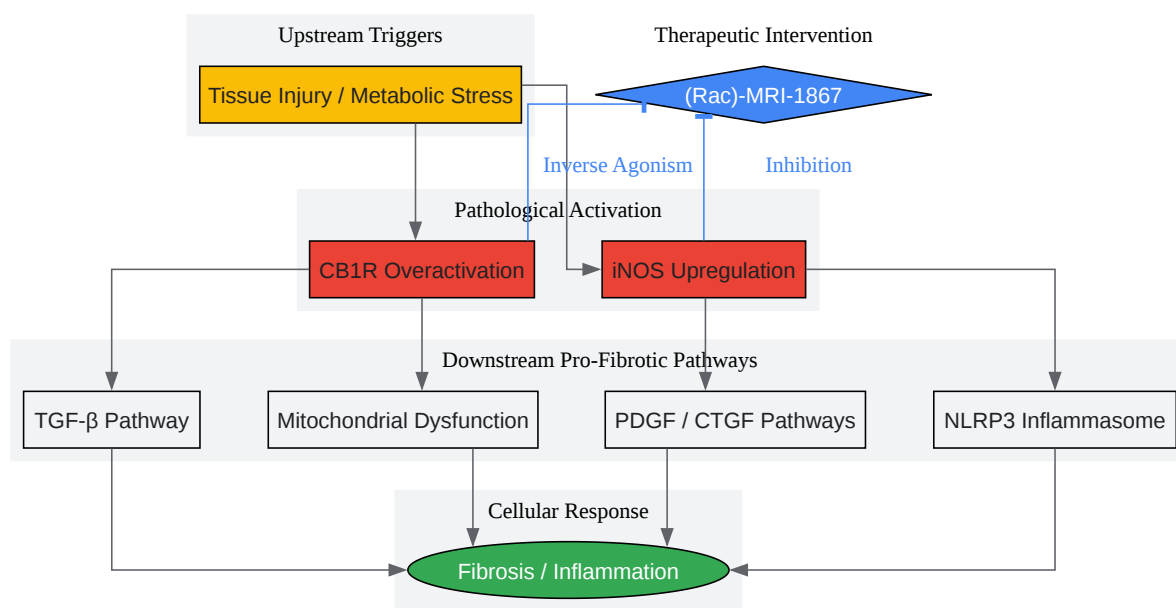
Skin and Pulmonary Fibrosis

In a bleomycin-induced model of skin fibrosis, a 10 mg/kg dose of MRI-1867 significantly reduced dermal thickness and hydroxyproline content, outperforming an equipotent dose of rimonabant.[7][11] Similarly, in models of pulmonary fibrosis, the dual inhibition of CB1R and iNOS by MRI-1867 resulted in greater anti-fibrotic effects than targeting either pathway individually.[1][6] MRI-1867 was shown to abrogate increases in the pro-fibrotic interleukin-11 via iNOS inhibition and reverse mitochondrial dysfunction through CB1R inhibition.[6]

Metabolic Disorders

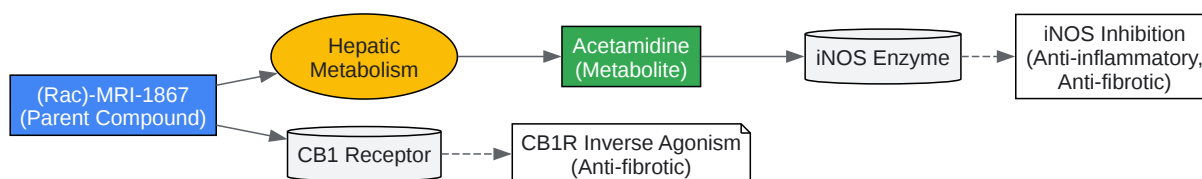
In mice with diet-induced obesity, MRI-1867 treatment improved diabetic dyslipidemia.[12][13] The mechanism involves a CB1R-dependent reduction in VLDL assembly and an iNOS-dependent decrease in proprotein convertase subtilisin kexin 9 (PCSK9) activity, which restores hepatic LDLR levels.[12][13]

Signaling Pathways and Experimental Workflows Visualizations



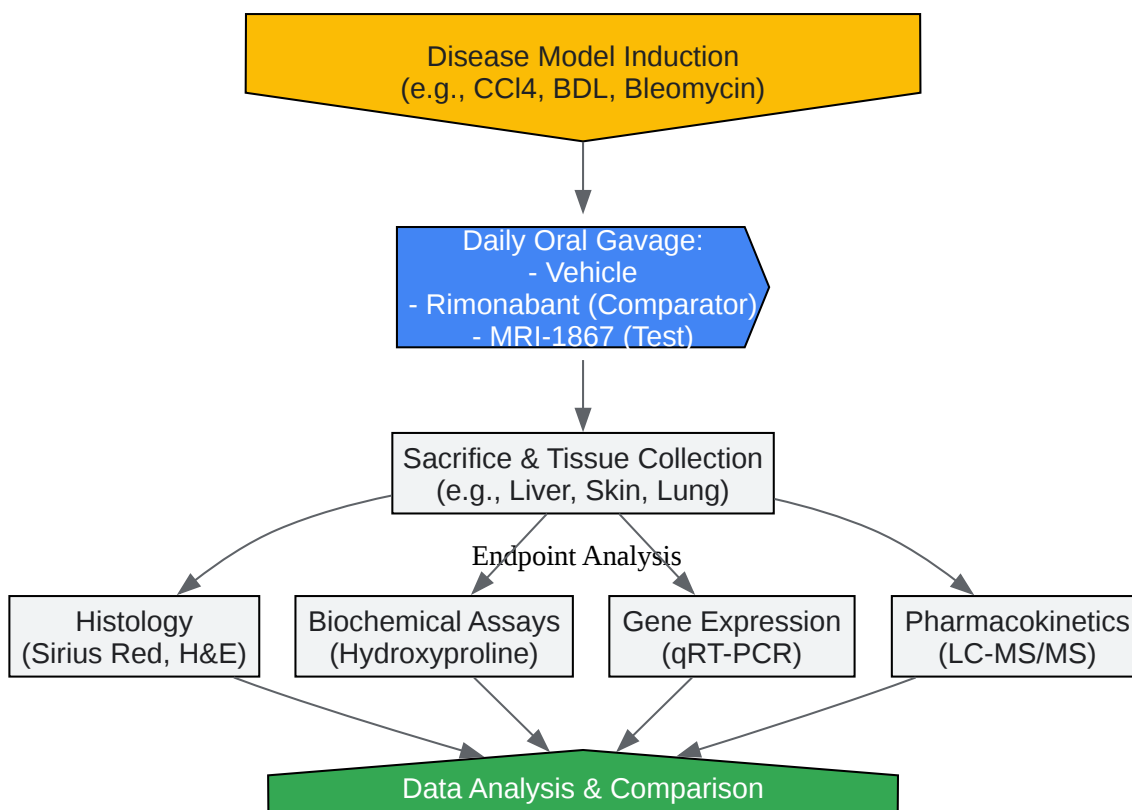
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Caption: Dual inhibitory mechanism of (Rac)-MRI-1867 on pro-fibrotic pathways.



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Caption: Bioactivation and dual-target engagement of (Rac)-MRI-1867.



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